molecular formula C6H6Br2FN B153014 4-Bromo-2-fluoroaniline hydrobromide CAS No. 136790-70-0

4-Bromo-2-fluoroaniline hydrobromide

Cat. No. B153014
M. Wt: 270.92 g/mol
InChI Key: NDOBTPIWWCVEDM-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoroaniline is a sulfonated compound with the molecular formula C6H5BrFN and a molecular weight of 190.013 . It is also known as Benzenamine, 4-bromo-2-fluoro . It has been used in the synthesis of 4-amino-3-fluorophenyl boronic acid and in the chemical modification and synthesis of boronic acid derivatives for ultraviolet-visible titration .


Synthesis Analysis

4-Bromo-2-fluoroaniline can be synthesized from 2,4,6-trimethylbenzenamine and malonic acid . Another method involves the catalytic bromination of 2-fluoroaniline .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoroaniline can be represented by the InChI string: InChI=1S/C6H5BrFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-Bromo-2-fluoroaniline has been used in the synthesis of 4-amino-3-fluorophenyl boronic acid . It has also been used in chemical modification and synthesis of boronic acid derivatives for ultraviolet-visible titration .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoroaniline is a solid with a melting point of 40-42 °C . It has a density of 1.7±0.1 g/cm3 and a boiling point of 210.0±20.0 °C at 760 mmHg .

Safety And Hazards

4-Bromo-2-fluoroaniline is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

While the specific future directions for 4-Bromo-2-fluoroaniline are not explicitly mentioned in the retrieved sources, its use in the synthesis of boronic acid derivatives suggests potential applications in the field of organic chemistry and materials science .

properties

IUPAC Name

4-bromo-2-fluoroaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN.BrH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOBTPIWWCVEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373663
Record name 4-bromo-2-fluoroaniline hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoroaniline hydrobromide

CAS RN

136790-70-0
Record name 4-bromo-2-fluoroaniline hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136790-70-0
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Synthesis routes and methods

Procedure details

adding 2-fluoroaniline to a mixture of bromine and quaternary ammonium bromide in an inert solvent to produce 4-bromo-2-fluoroaniline hydrobromide salt as a precipitate in a mother liquor;
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[Compound]
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quaternary ammonium bromide
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